molecular formula C18H18N4S2 B14534616 2,2'-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) CAS No. 62423-57-8

2,2'-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole)

Cat. No.: B14534616
CAS No.: 62423-57-8
M. Wt: 354.5 g/mol
InChI Key: VBPHCZZMDOFENP-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two sulfur atoms linking two 5,6-dimethyl-1H-benzimidazole units. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit the function of microtubules in cancer cells, leading to cell cycle arrest and apoptosis . The sulfur atoms may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) include other benzimidazole derivatives such as:

The uniqueness of 2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) lies in its disulfide linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

62423-57-8

Molecular Formula

C18H18N4S2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)disulfanyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H18N4S2/c1-9-5-13-14(6-10(9)2)20-17(19-13)23-24-18-21-15-7-11(3)12(4)8-16(15)22-18/h5-8H,1-4H3,(H,19,20)(H,21,22)

InChI Key

VBPHCZZMDOFENP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SSC3=NC4=C(N3)C=C(C(=C4)C)C

Origin of Product

United States

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